Cytotoxicity Profile in Human Tumor Cell Lines: Cinnamylidene vs. Other 4-Arylidene Derivatives
The isoquinolinone derivative synthesized directly from this specific (4E,2E)-cinnamylidene-isochromene-1,3-dione precursor demonstrated strong and differential cytotoxicity against a panel of human tumor cell lines. The derivative exhibited an IC50 of 28 µM against HepG2 (hepatocellular carcinoma), 30 µM against HCT-116 (colon cancer), and 52 µM against MCF-7 (breast cancer) [1]. In contrast, a structurally similar isoquinolinone derived from a different 4-arylidene isomer exhibited significantly weaker activity, with IC50 values >100 µM against the same cell lines [1]. This directly demonstrates that the specific cinnamylidene substitution pattern on the isochromene-1,3-dione core is a key determinant of the resultant anticancer activity of the downstream product.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Isoquinolinone derivative from this compound: IC50 = 28 µM (HepG2), 30 µM (HCT-116) |
| Comparator Or Baseline | Isoquinolinone from alternative 4-arylidene isomer: IC50 > 100 µM (All cell lines) |
| Quantified Difference | At least 3.6-fold increase in potency for HepG2 cells; Comparator inactive up to 100 µM. |
| Conditions | In vitro cytotoxicity assay against HepG2, HCT-116, and MCF-7 human tumor cell lines; IC50 measured in µM [1]. |
Why This Matters
For medicinal chemistry and oncology research procurement, selecting this specific cinnamylidene precursor is critical to obtaining downstream compounds with potent and selective anticancer activity, whereas generic alternatives may yield inactive products.
- [1] Hekal, M. H., & Abu El-Azm, F. S. M. Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents. European Journal of Chemistry, 2010, 1(2), 134-139. https://doi.org/10.5155/eurjchem.1.2.134-139 View Source
